

An In-depth Technical Guide to 3-Bromopropanal

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Compound of Interest

Compound Name: 3-Bromopropanal

Cat. No.: B3055480

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromopropanal**, a versatile bifunctional reagent crucial in various synthetic applications, particularly in the fields of medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and its utility as a key building block in the construction of complex molecular architectures.

Core Identifiers and Physicochemical Properties

3-Bromopropanal, a valuable C3 building block, is characterized by the presence of both an aldehyde functional group and a bromine atom, bestowing upon it a dual reactivity that is highly sought after in organic synthesis.^[1] Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for 3-Bromopropanal

Identifier	Value
CAS Number	65032-54-4[1][2][3][4][5]
IUPAC Name	3-bromopropanal[2]
Molecular Formula	C ₃ H ₅ BrO[2][3]
Molecular Weight	136.98 g/mol [1][2]
SMILES	BrCCC=O[3]
InChI	InChI=1S/C3H5BrO/c4-2-1-3-5/h3H,1-2H2[2]
InChIKey	WGKZCFPJVPNRAV-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties of 3-Bromopropanal

Property	Value
Melting Point	62-63 °C[5]
Boiling Point	140-142 °C (at 45 Torr)[5]
Density	1.546 ± 0.06 g/cm ³ (Predicted)[5]
LogP	0.97030
PSA	17.07000

Experimental Protocols

The synthesis of **3-Bromopropanal** can be achieved through several routes. One of the most common and effective laboratory methods is the oxidation of 3-bromo-1-propanol. The use of Dess-Martin periodinane (DMP) as the oxidizing agent is favored for its mild reaction conditions and high selectivity, preventing over-oxidation to the carboxylic acid.[6]

Synthesis of 3-Bromopropanal via Oxidation of 3-Bromo-1-propanol

Objective: To synthesize **3-Bromopropanal** by the oxidation of 3-bromo-1-propanol using Dess-Martin periodinane.

Reagents and Materials:

- 3-Bromo-1-propanol
- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- In a clean, dry round-bottom flask, dissolve 3-bromo-1-propanol (1 equivalent) in anhydrous dichloromethane.
- Cool the solution in an ice bath with continuous stirring.
- To the cooled solution, add Dess-Martin periodinane (1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains low.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

- Stir the reaction for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO_3 .
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with saturated aqueous NaHCO_3 , followed by brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude **3-Bromopropanal** can be further purified by column chromatography on silica gel if necessary.

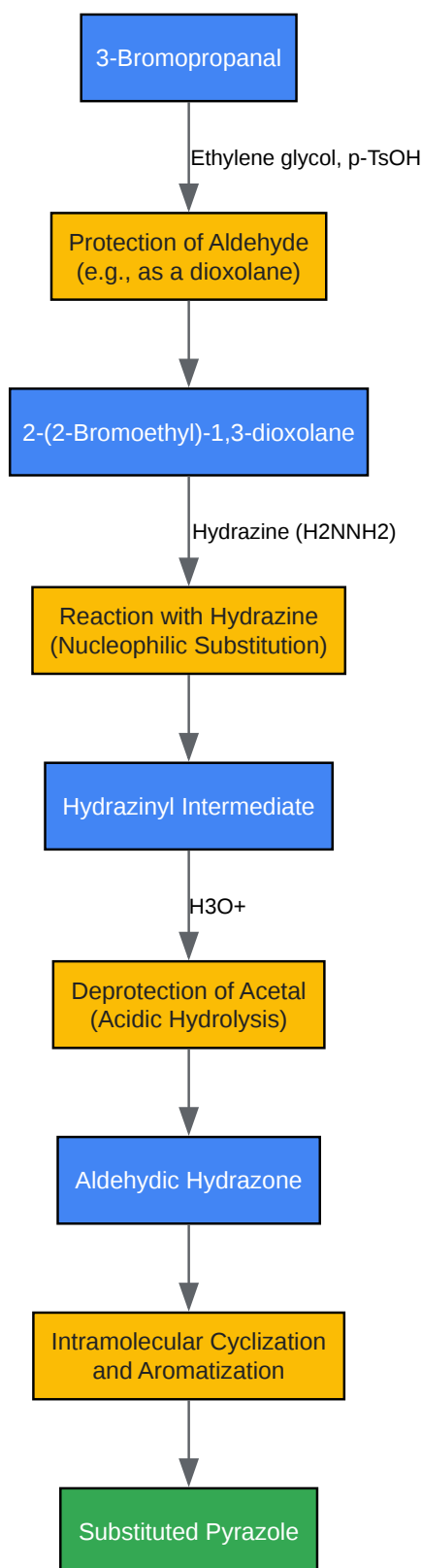
Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
- Dess-Martin periodinane is a heat- and shock-sensitive compound and should be handled with care.^[7]
- 3-Bromo-1-propanol is toxic if swallowed.^[8]

Utility in Multi-Step Synthesis: A Workflow for Heterocycle Formation

3-Bromopropanal is a valuable precursor for the synthesis of a wide variety of compounds, including complex heterocyclic structures that are often the core of pharmacologically active molecules.^[1] Its bifunctional nature allows for sequential or one-pot reactions to build molecular complexity efficiently.

One important application is in the synthesis of pyrazole derivatives. The following workflow illustrates how **3-Bromopropanal** can be utilized in a multi-step synthesis to generate a substituted pyrazole.



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Caption: Synthetic workflow for a substituted pyrazole from **3-Bromopropanal**.

This diagram illustrates a logical synthetic pathway where the aldehyde group of **3-Bromopropanal** is first protected to prevent unwanted side reactions. The resulting acetal then undergoes nucleophilic substitution with hydrazine. Subsequent deprotection of the acetal reveals the aldehyde, which then participates in an intramolecular cyclization with the hydrazone to form the stable aromatic pyrazole ring. This type of synthetic strategy is fundamental in the development of new pharmaceutical candidates.

Safety and Handling

3-Bromopropanal and its precursors should be handled with appropriate safety measures. 3-Bromo-1-propanol is classified as toxic if swallowed.[8] It is crucial to consult the Safety Data Sheet (SDS) before handling these chemicals.[9][10][11] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn to avoid contact with skin and eyes.[9] In case of fire, carbon dioxide, dry chemical, or foam are suitable extinguishing agents.[9]

Conclusion

3-Bromopropanal is a highly valuable and versatile building block in organic synthesis. Its dual functionality provides a powerful tool for medicinal chemists and drug development professionals to construct complex molecular architectures, particularly in the synthesis of heterocyclic compounds. A thorough understanding of its properties, synthetic routes, and safe handling is essential for its effective utilization in research and development.

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